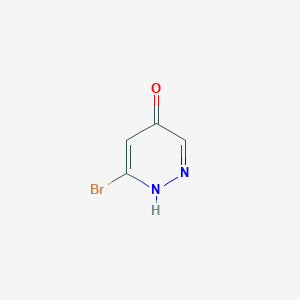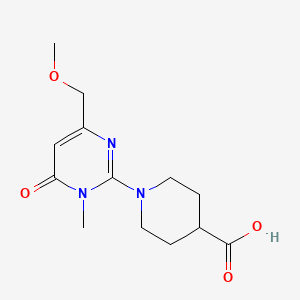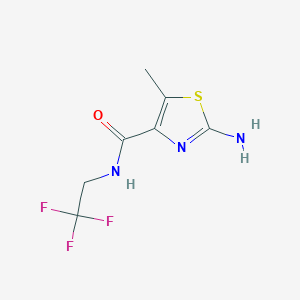![molecular formula C20H27N3O4 B11778481 Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)
Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that features a benzimidazole core, a piperidine ring, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which is then functionalized with a piperidine ring. The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during the reaction. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring and ethyl ester group can enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: Similar in structure but lacks the benzimidazole core.
N-Boc-piperidine-4-carbonitrile: Contains the piperidine ring and Boc group but has a different functional group.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar piperidine and Boc groups but different core structure.
Uniqueness
Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate is unique due to its combination of a benzimidazole core, piperidine ring, and ethyl ester group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C20H27N3O4 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
ethyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-5-26-18(24)17-21-15-7-6-14(12-16(15)22-17)13-8-10-23(11-9-13)19(25)27-20(2,3)4/h6-7,12-13H,5,8-11H2,1-4H3,(H,21,22) |
Clé InChI |
HYMKJLZRDUHTPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


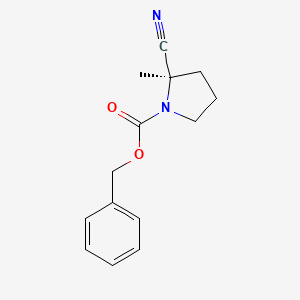
![(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11778401.png)
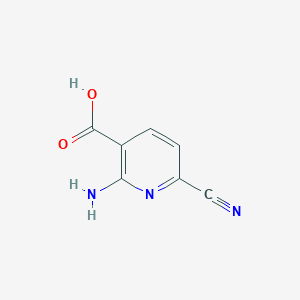
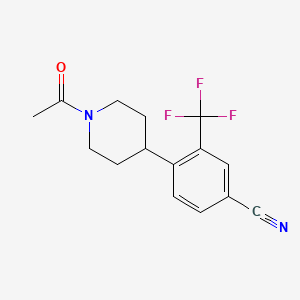

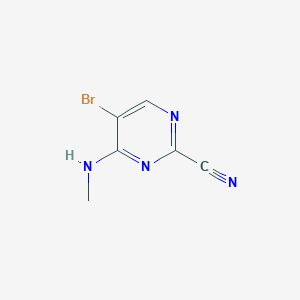
![1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11778417.png)

![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)

